CID 71377247

Description

Its molecular formula and exact weight remain unspecified in accessible literature, but its fragmentation profile indicates similarities to halogenated indole derivatives .

Properties

CAS No. |

651020-78-9 |

|---|---|

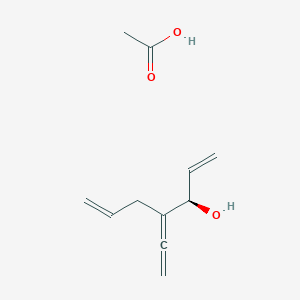

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

InChI |

InChI=1S/C9H12O.C2H4O2/c1-4-7-8(5-2)9(10)6-3;1-2(3)4/h4,6,9-10H,1-3,7H2;1H3,(H,3,4)/t9-;/m1./s1 |

InChI Key |

JBXMIRGXUVEXCI-SBSPUUFOSA-N |

Isomeric SMILES |

CC(=O)O.C=CCC(=C=C)[C@@H](C=C)O |

Canonical SMILES |

CC(=O)O.C=CCC(=C=C)C(C=C)O |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 71377247 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 71377247 has a wide range of scientific research applications. In chemistry, it may be used as a building block for the synthesis of more complex molecules. In biology, it could be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. In medicine, this compound may have potential therapeutic applications, although specific details would require further research. In industry, CID 71377247 could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of CID 71377247 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available, similar compounds often exert their effects by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired biological effect. The molecular targets and pathways involved would depend on the specific structure and properties of CID 71377247.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Similarity : CID 71377247 shares a brominated indole core with CID 252137 and its analogs, as evidenced by overlapping molecular formulas and fragmentation patterns in mass spectrometry . However, oscillatoxin derivatives (e.g., CID 101283546) diverge significantly due to their macrocyclic structures .

Synthetic Pathways : CID 71377247 may be synthesized via halogenation or coupling reactions analogous to those used for CID 252137 (e.g., HATU-mediated amidation or Pd-catalyzed cross-coupling) . In contrast, oscillatoxins require complex enzymatic macrocyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.